2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-imidazo[1,2-a]pyridin-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8(15)6-5-13-7-3-1-2-4-14(6)7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDOVZPRNULQHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408138 | |
| Record name | 2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503540-28-1 | |
| Record name | 2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone can be achieved through a one-pot reaction involving (E/Z)-3-bromo-1,1,1-trifluoro-4-isopropoxybut-3-en-2-one and 4-methylpyridin-2-amine . The reaction typically proceeds under mild conditions and involves multiple intermolecular non-covalent interactions, which help stabilize the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different derivatives.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of the trifluoromethyl group with other functional groups, while oxidation and reduction can modify the imidazo[1,2-a]pyridine core.
Scientific Research Applications
Medicinal Chemistry
Drug Development
The compound serves as a valuable scaffold in drug design due to its ability to enhance biological activity through structural modifications. Its trifluoromethyl group increases lipophilicity, facilitating interactions with biological membranes and proteins. Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies on related imidazopyridines have shown cytotoxic activity against various human cancer cell lines, suggesting potential for further development in oncology .
Coordination Chemistry
Catalyst Design
The unique structure of 2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone allows it to form stable non-covalent interactions. This property is particularly useful in designing coordination complexes and catalysts. The compound can act as a ligand in metal coordination chemistry, enhancing the efficiency of catalytic processes .
Material Science
Synthesis of Advanced Materials
The compound's versatility extends to the synthesis of advanced materials such as dyes and polymers. Its chemical reactivity enables the incorporation of the imidazo[1,2-a]pyridine core into various polymer matrices, potentially leading to materials with tailored properties for specific applications .
Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to form stable non-covalent interactions that influence molecular targets and pathways. This includes enzyme inhibition and receptor binding. The trifluoromethyl group enhances its interaction with biological systems .
Case Studies on Anticancer Activity
Research has demonstrated that related compounds exhibit significant anticancer effects. A study on 6-substituted imidazopyridines found that some derivatives induced G2/M phase cell cycle arrest in cancer cells by inhibiting cyclin-dependent kinases (CDK)-1 and CDK-2 . This highlights the potential of this compound as a lead compound in cancer therapy.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone exerts its effects is primarily through its ability to form stable non-covalent interactions. These interactions can influence various molecular targets and pathways, including enzyme inhibition and receptor binding. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of imidazo[1,2-a]pyridine derivatives with ethanone substituents. Key structural variations and their implications are summarized below:
Physicochemical and Spectral Comparisons
- Melting Points: Trifluoro derivatives (e.g., 121–123°C for 3k in ) generally exhibit higher melting points than non-fluorinated analogues (e.g., 157–159°C for 3j), attributed to stronger intermolecular interactions .
- Spectral Data: The trifluoroacetyl group in the target compound results in distinct $^{19}\text{F}$ NMR shifts (~-70 ppm) and IR stretches (1307 cm$^{-1}$ for C-F bonds) . Non-fluorinated analogues lack these features but show characteristic acetyl carbonyl stretches (~1680 cm$^{-1}$) .
Key Differentiators
Electron-Withdrawing Effects : The trifluoroacetyl group significantly lowers electron density on the imidazopyridine ring, altering reactivity in nucleophilic substitutions compared to acetyl or methyl groups .
Metabolic Stability: Fluorine’s resistance to oxidative metabolism may prolong half-life relative to non-fluorinated analogues, a critical factor in drug design .
Crystallinity : F⋯F interactions in the crystal lattice enhance thermal stability, making the compound suitable for solid-state applications .
Biological Activity
2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone is a compound characterized by its trifluoromethyl group attached to an imidazo[1,2-a]pyridine core. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and drug development.
The compound has the following chemical properties:
- IUPAC Name : 2,2,2-trifluoro-1-imidazo[1,2-a]pyridin-3-ylethanone
- Molecular Formula : C9H5F3N2O
- Molecular Weight : 228.18 g/mol
The biological activity of this compound is primarily attributed to its ability to form stable non-covalent interactions. These interactions can influence various molecular targets and pathways, including enzyme inhibition and receptor binding. The trifluoromethyl group enhances lipophilicity, facilitating effective interaction with biological membranes and proteins .
Anticancer Activity
Research indicates that compounds related to this compound exhibit significant anticancer properties. For example:
- A study on 6-substituted imidazopyridines demonstrated modest cytotoxic activity against several human cancer cell lines (U251 glioma, PC-3 prostate, K-562 leukemia) with some compounds inducing G2/M phase cell cycle arrest. The mechanism involved the inhibition of cyclin-dependent kinases (CDK)-1 and CDK-2 .
Enzyme Inhibition
The compound has been noted for its potential as an enzyme inhibitor. The imidazo[1,2-a]pyridine scaffold is recognized for its ability to interact with various enzymes through non-covalent interactions. This makes it a valuable scaffold for the design of inhibitors targeting specific pathways in cancer and other diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the imidazo[1,2-a]pyridine core can significantly affect biological activity. For instance:
- Substituting different groups at the 6-position of the imidazo ring can enhance or diminish the cytotoxic effects against cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl enhances potency due to increased lipophilicity and better membrane permeability .
Case Studies
Several case studies highlight the biological activity of related compounds:
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone, and how can reaction conditions be optimized?
The compound is typically synthesized via a one-pot reaction between 3-bromo-1,1,1-trifluoro-4-isopropoxybut-3-en-2-one and substituted pyridin-2-amines. Key parameters for optimization include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Temperature : Reactions often proceed at 80–100°C to balance yield and side-product formation.
- Catalysts : Acidic conditions (e.g., glacial acetic acid) promote cyclization to form the imidazo[1,2-a]pyridine core . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.
Q. How can the crystal structure of this compound be analyzed to inform its intermolecular interactions?
Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key steps include:
- Growing crystals via slow evaporation in ethanol/dichloromethane mixtures.
- Analyzing Hirshfeld surfaces to map intermolecular interactions (e.g., C–H···F, π–π stacking).
- Calculating packing diagrams to visualize non-covalent interactions critical for crystal engineering (e.g., hydrogen bonds involving nitrogen atoms in the imidazo[1,2-a]pyridine core) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : and NMR identify proton environments (e.g., trifluoromethyl groups at δ ~110–120 ppm in NMR) .
- IR : Stretching vibrations for C=O (1680–1720 cm) and C–F (1100–1200 cm) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 269.06) .
Q. How can researchers evaluate the antimicrobial activity of derivatives of this compound?
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Controls : Use reference antibiotics (e.g., ciprofloxacin) and solvent-only controls to validate results.
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., aryl groups) to correlate electronic effects with activity .
Advanced Research Questions
Q. What strategies can exploit the imidazo[1,2-a]pyridine core in crystal engineering for material design?
The nitrogen atoms in the imidazo[1,2-a]pyridine core act as hydrogen-bond acceptors , enabling:
Q. How can computational methods predict the biological activity of derivatives?
- Molecular docking : Screen derivatives against target proteins (e.g., STAT3 for anticancer activity) using AutoDock Vina.
- Pharmacophore modeling : Identify critical features (e.g., hydrophobic trifluoromethyl groups) for binding affinity. Validate predictions with in vitro assays (e.g., kinase inhibition) .
Q. What are common synthetic by-products, and how can they be mitigated?
- By-products : Uncyclized intermediates or dimerized species.
- Mitigation :
- Monitor reactions with TLC (Rf ~0.5 in ethyl acetate/hexane).
- Optimize stoichiometry (1:1.2 ratio of enone to amine) to reduce side reactions.
- Use scavengers (e.g., molecular sieves) to absorb excess reagents .
Q. How should contradictory data in biological assays be resolved?
- Dose-response curves : Confirm activity across multiple concentrations.
- Statistical analysis : Use ANOVA to assess significance (p < 0.05).
- Orthogonal assays : Validate antimicrobial results with time-kill studies or biofilm inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
